molecular formula C12H12O3 B14725199 8-Ethyl-7-hydroxy-4-methyl-2H-1-benzopyran-2-one CAS No. 13830-65-4

8-Ethyl-7-hydroxy-4-methyl-2H-1-benzopyran-2-one

Cat. No.: B14725199
CAS No.: 13830-65-4
M. Wt: 204.22 g/mol
InChI Key: CFOQHSAGRMTFIW-UHFFFAOYSA-N
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Description

8-Ethyl-7-hydroxy-4-methyl-2H-1-benzopyran-2-one is a chemical compound belonging to the benzopyran family. Benzopyrans are known for their diverse biological activities and are often found in natural products. This compound is characterized by its unique structure, which includes an ethyl group at the 8th position, a hydroxy group at the 7th position, and a methyl group at the 4th position on the benzopyran ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Ethyl-7-hydroxy-4-methyl-2H-1-benzopyran-2-one typically involves the condensation of resorcinol with ethyl acetoacetate in the presence of sulfuric acid. This reaction forms 7-hydroxy-4-methylcoumarin, which is then acetylated using acetic anhydride to produce 7-acetoxy-4-methylcoumarin. The final step involves heating this intermediate with anhydrous aluminum chloride, leading to molecular rearrangement and formation of the target compound .

Industrial Production Methods

Industrial production methods for this compound are similar to the synthetic routes mentioned above but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while reducing production costs.

Chemical Reactions Analysis

Types of Reactions

8-Ethyl-7-hydroxy-4-methyl-2H-1-benzopyran-2-one undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: The ethyl and methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens and alkylating agents can be used for substitution reactions.

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as ketones, alcohols, and substituted benzopyrans.

Scientific Research Applications

8-Ethyl-7-hydroxy-4-methyl-2H-1-benzopyran-2-one has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of inflammatory and infectious diseases.

    Industry: Utilized in the production of dyes, fragrances, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 8-Ethyl-7-hydroxy-4-methyl-2H-1-benzopyran-2-one involves its interaction with various molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, influencing their activity. The compound may also interact with enzymes and receptors, modulating their function and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    7-Hydroxy-4-methylcoumarin: Similar structure but lacks the ethyl group at the 8th position.

    6-Methyl-2H-1-benzopyran-2-one: Similar structure but lacks the hydroxy group at the 7th position.

    3,4-Dihydro-2H-1-benzopyran-2-one: Similar structure but lacks the ethyl and hydroxy groups.

Uniqueness

8-Ethyl-7-hydroxy-4-methyl-2H-1-benzopyran-2-one is unique due to the presence of both the ethyl and hydroxy groups, which contribute to its distinct chemical and biological properties

Properties

CAS No.

13830-65-4

Molecular Formula

C12H12O3

Molecular Weight

204.22 g/mol

IUPAC Name

8-ethyl-7-hydroxy-4-methylchromen-2-one

InChI

InChI=1S/C12H12O3/c1-3-8-10(13)5-4-9-7(2)6-11(14)15-12(8)9/h4-6,13H,3H2,1-2H3

InChI Key

CFOQHSAGRMTFIW-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=CC2=C1OC(=O)C=C2C)O

Origin of Product

United States

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